An In-Depth Technical Guide to the Physicochemical Properties of 2-(Hydroxymethyl)-5-iodophenol
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Hydroxymethyl)-5-iodophenol
Introduction: A Versatile Building Block in Modern Chemistry
2-(Hydroxymethyl)-5-iodophenol, also known by its synonym 2-hydroxy-5-iodobenzyl alcohol, is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its trifunctional nature, featuring a phenolic hydroxyl group, a benzylic alcohol moiety, and a strategically positioned iodine atom, renders it a versatile synthon for the construction of complex molecular architectures. The interplay of these functional groups dictates its reactivity, solubility, and potential biological activity, making a thorough understanding of its physicochemical properties paramount for its effective application. This guide provides a comprehensive overview of the synthesis, structural elucidation, and key chemical characteristics of 2-(Hydroxymethyl)-5-iodophenol, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structural Elucidation
The unequivocal identification of a chemical entity is the foundation of reproducible scientific research. This section details the structural and identifying information for 2-(Hydroxymethyl)-5-iodophenol.
Nomenclature and CAS Registry
-
Systematic IUPAC Name: 2-(Hydroxymethyl)-5-iodophenol
-
Synonym: 2-Hydroxy-5-iodobenzyl alcohol
-
CAS Number: While some databases may associate this structure with CAS No. 14056-07-6 under the name "2-(Hydroxymethyl)-4-iodophenol," the synonym "2-hydroxy-5-iodobenzyl alcohol" correctly describes the substitution pattern where the hydroxyl group is at position 1, the hydroxymethyl at position 2, and the iodo group at position 5.[1] For clarity and precision, referencing the IUPAC name and structure is recommended. Another isomer, 5-(Hydroxymethyl)-2-iodophenol, is assigned CAS No. 773869-57-1.[2][3]
Molecular Structure and Key Features
The molecular structure of 2-(Hydroxymethyl)-5-iodophenol is presented below.
Caption: 2D structure of 2-(Hydroxymethyl)-5-iodophenol.
Key structural features include:
-
A benzene ring providing a rigid scaffold.
-
A phenolic hydroxyl (-OH) group, which is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution.[4][5][6]
-
A hydroxymethyl (-CH₂OH) group ortho to the phenolic hydroxyl group.
-
An iodine (-I) atom at the para position relative to the hydroxymethyl group and meta to the hydroxyl group. The C-I bond is the most reactive site for cross-coupling reactions.
Synthesis and Manufacturing
The most common and efficient synthesis of 2-(Hydroxymethyl)-5-iodophenol is achieved through the regioselective hydroxymethylation of 4-iodophenol, a classic example of the Lederer-Manasse reaction.[7][8][9]
The Lederer-Manasse Reaction: Mechanistic Insight
The Lederer-Manasse reaction involves the ortho- and para-hydroxymethylation of phenols using formaldehyde in the presence of an acid or base catalyst.[7][8][9] In the case of 4-iodophenol, the para position is blocked by the iodine atom, thus directing the electrophilic attack of formaldehyde to the ortho position.
The reaction proceeds via an electrophilic aromatic substitution mechanism.[4][5][6] Under basic conditions, the phenol is deprotonated to the more nucleophilic phenoxide ion. Formaldehyde, a weak electrophile, then attacks the electron-rich ortho position of the phenoxide. Subsequent workup re-protonates the phenoxide to yield the final product.
Caption: Simplified workflow of the Lederer-Manasse synthesis.
Detailed Experimental Protocol
This protocol is adapted for a 10g scale synthesis of 2-(Hydroxymethyl)-5-iodophenol.
Materials:
-
4-Iodophenol (10.0 g, 45.4 mmol)
-
10% aqueous Sodium Hydroxide (NaOH) solution (40 mL)
-
Formaldehyde (37% aqueous solution, 4.5 g, 55 mmol)
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Hexane
Procedure:
-
Reagent Setup: In a suitable reaction vessel, dissolve 4-iodophenol in 10% aqueous NaOH. The solution should be clear and may have a slight yellow hue.
-
Addition of Formaldehyde: Cool the solution to 5°C using an ice bath. Slowly add the formaldehyde solution dropwise over a period of 20 minutes, ensuring the temperature remains low.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of Hexane/Ethyl Acetate (7:3). The product will appear as a more polar spot (lower Rf value) than the starting material.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Carefully acidify the solution with 2M HCl to a pH of approximately 4. A precipitate of the product should form.
-
Isolation and Purification:
-
Filter the precipitate and wash with cold water.
-
Alternatively, extract the product into ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
-
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 2-(Hydroxymethyl)-5-iodophenol is essential for its application in various fields.
General Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇IO₂ | [1] |
| Molecular Weight | 250.03 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | [10] |
| Melting Point | Data not consistently available; however, related iodinated phenols have melting points in the range of 40-100°C. | |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, and Dichloromethane. Limited solubility in water. | [1] |
Acidity (pKa)
The pKa of the phenolic hydroxyl group is a critical parameter influencing the compound's ionization state at different pH values. The electron-withdrawing nature of the iodine atom is expected to increase the acidity of the phenolic proton compared to phenol itself (pKa ≈ 10).
Expected pKa: The pKa of 2-(Hydroxymethyl)-5-iodophenol is anticipated to be lower than that of phenol due to the inductive effect of the iodine atom. A precise experimental value is not readily available in the literature, but it is expected to be in the range of 8-9.
Experimental Protocol for pKa Determination (Spectrophotometric Method): [11][12] This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the phenol.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).
-
Sample Preparation: Prepare a stock solution of 2-(Hydroxymethyl)-5-iodophenol in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
-
Spectral Measurement: For each buffer solution, add a small, constant volume of the stock solution and record the UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at a wavelength where the difference between the protonated and deprotonated forms is maximal against the pH. The pKa corresponds to the pH at the midpoint of the resulting sigmoidal curve.
Lipophilicity (logP and logD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key determinant of a molecule's pharmacokinetic properties, such as absorption and distribution.
Predicted logP: Computational models predict a logP value of approximately 1.3 for this compound, indicating moderate lipophilicity.[1]
Experimental Protocol for logD₇.₄ Determination (Shake-Flask Method): [13][14] This classic method measures the distribution of the compound between n-octanol and a buffered aqueous phase at physiological pH (7.4).
-
Solvent Saturation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice-versa.
-
Partitioning: Dissolve a known amount of 2-(Hydroxymethyl)-5-iodophenol in the pre-saturated n-octanol. Add an equal volume of pre-saturated PBS (pH 7.4).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully withdraw aliquots from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of 2-(Hydroxymethyl)-5-iodophenol.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.
Expected Chemical Shifts (in CDCl₃):
-
Aromatic Protons (3H): Three signals are expected in the aromatic region (δ 6.5-8.0 ppm). The protons on the iodinated ring will exhibit splitting patterns dependent on their coupling with each other.
-
Hydroxymethyl Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-5.0 ppm.
-
Phenolic Hydroxyl Proton (-OH, 1H): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 5.0-8.0 ppm.
-
Alcoholic Hydroxyl Proton (-CH₂OH, 1H): A broad singlet or a triplet (if coupled to the methylene protons), also with a variable chemical shift.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
Expected Chemical Shifts (in CDCl₃):
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the iodine atom (C-I) will appear at a characteristically upfield position (around δ 80-90 ppm) due to the heavy atom effect. The carbons attached to the hydroxyl and hydroxymethyl groups will be downfield.
-
Hydroxymethyl Carbon (-CH₂OH, 1C): A signal is expected in the region of δ 60-70 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorptions:
-
O-H Stretch (Phenolic and Alcoholic): A broad and strong band in the region of 3200-3600 cm⁻¹.[15]
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.[16]
-
C-H Stretch (Aliphatic): Medium bands just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.[15]
-
C-O Stretch (Phenolic and Alcoholic): Strong bands in the 1000-1250 cm⁻¹ region.[16]
Experimental Protocol for IR Spectrum Acquisition (ATR-FTIR): [17]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.
-
Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z 250) should be observed.
-
Key Fragments:
-
Loss of iodine ([M-I]⁺) at m/z 123.
-
Loss of the hydroxymethyl group ([M-CH₂OH]⁺) at m/z 219.
-
Fragments characteristic of the iodophenol moiety.
-
Safety, Handling, and Storage
Proper safety precautions are crucial when working with 2-(Hydroxymethyl)-5-iodophenol.
Hazard Identification
Based on data for similar iodinated phenols, the following hazards are anticipated:[2][18][19][20][21]
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
The C-I bond can be light-sensitive, so storage in an amber vial is recommended.[1]
-
Store away from strong oxidizing agents and strong bases.[1]
Applications and Future Directions
The unique structural features of 2-(Hydroxymethyl)-5-iodophenol make it a valuable intermediate in several areas:
-
Medicinal Chemistry: The iodinated phenyl ring is a common motif in thyroid hormone analogs and other biologically active molecules. The iodine atom can also be replaced in various cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex structures.
-
Radiopharmaceutical Development: The iodine atom can be replaced with a radioactive isotope of iodine for use in diagnostic imaging or radiotherapy.
-
Materials Science: The phenolic and alcoholic hydroxyl groups can be used in polymerization reactions to create novel polymers with specific properties.
Future research may focus on expanding the synthetic utility of this compound, exploring its biological activities, and developing new materials derived from it.
Conclusion
2-(Hydroxymethyl)-5-iodophenol is a multifunctional aromatic compound with a rich and versatile chemistry. A thorough understanding of its physicochemical properties, as detailed in this guide, is fundamental for its successful application in research and development. The protocols and data presented herein provide a solid foundation for scientists and researchers to safely and effectively utilize this valuable chemical building block.
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